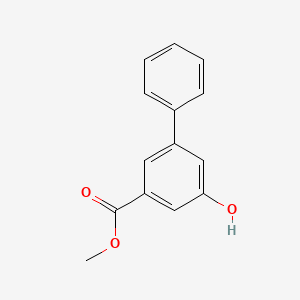

3-羟基-5-苯甲酸甲酯

货号:

B2419632

CAS 编号:

49843-53-0

分子量:

228.247

InChI 键:

WVBJYTHKCQRAIE-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

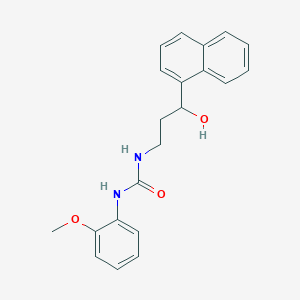

Methyl 3-hydroxy-5-phenylbenzoate is an organic compound that belongs to the family of methyl benzoates. It has a molecular weight of 228.25 and a molecular formula of C14H12O3 .

Synthesis Analysis

The synthesis of Methyl 3-hydroxy-5-phenylbenzoate involves a reaction with potassium phosphate and tetrakis (triphenylphosphine) palladium (0) in N,N-dimethyl-formamide at 100℃ for 14 hours in an inert atmosphere . The product is then extracted with ether, dried over Na2SO4, filtered, and concentrated under reduced pressure .Molecular Structure Analysis

The molecular structure of Methyl 3-hydroxy-5-phenylbenzoate is represented by the linear formula C14H12O3 . The InChI code for this compound is 1S/C14H12O3/c1-17-14(16)12-7-11(8-13(15)9-12)10-5-3-2-4-6-10/h2-9,15H,1H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Methyl 3-hydroxy-5-phenylbenzoate include the reaction of methyl 3-bromo-5-hydroxybenzoate with phenylboronic acid, K3PO4, and Pd(PPh3)4 in degassed and anhydrous DMF . The mixture is stirred at 100 °C for 14 hours, then quenched with 2N HCl .科学研究应用

合成和结构研究

- 该化合物参与了合成研究,例如 Howarth 和 Harris(1968 年)的工作,其中它由 6-苯基-0-间苯二酚甲酯和重氮甲烷合成。这项研究有助于重新分配有机化学中的结构 (Howarth & Harris, 1968).

生物活性与环境影响

- 3-羟基-5-苯甲酸甲酯等苯基醚衍生物已从海洋真菌中分离出来,显示出抗氧化活性。例如,Xu 等人(2017 年)鉴定了具有显着抗氧化特性的类似化合物 (Xu et al., 2017).

在酶促反应中的作用

- 与 3-羟基-5-苯甲酸甲酯结构相关的化合物已对其与酶的相互作用进行了研究。Huynh 和 Crawford(1985 年)发现一种由真菌产生的酶与类似化合物相互作用,从而对木质素降解酶有了新的见解 (Huynh & Crawford, 1985).

化学分析和检测方法

- 环境酚类的分析,包括 3-羟基-5-苯甲酸甲酯等化合物,对于环境监测至关重要。叶等人(2008 年)开发了检测人乳中此类化合物的方法,强调了监测这些物质以防潜在健康风险的重要性 (Ye et al., 2008).

材料科学中的应用

- 3-羟基-5-苯甲酸甲酯及其衍生物在材料科学中得到应用,例如聚合物的合成。例如,Takagi 等人(2013 年)使用类似的化合物作为起始材料,合成了具有寡噻吩的化合物,显示出在先进材料应用中的潜力 (Takagi et al., 2013).

属性

IUPAC Name |

methyl 3-hydroxy-5-phenylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-14(16)12-7-11(8-13(15)9-12)10-5-3-2-4-6-10/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBJYTHKCQRAIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-benzyloxy-5-phenylbenzoate (10 g) in acetic acid (300 ml) was added 10% palladium on carbon (1 g), and the mixture was subjected to catalytic hydrogenation at 80° C. under atmospheric pressure. The catalyst was removed by filtration and the filtrate was evaporated in vacuo. To the residue were added ethyl acetate and water, and adjusted to pH 5 with potassium carbonate. The separated organic layer was washed with brine, dried over magnesium sulfate and evaporated in vacuo to give methyl 3-hydroxy-5-phenylbenzoate.

Name

methyl 3-benzyloxy-5-phenylbenzoate

Quantity

10 g

Type

reactant

Reaction Step One

Synthesis routes and methods II

Procedure details

Name

COC(=O)c1cc(OCc2ccccc2)cc(-c2ccccc2)c1

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Synthesis routes and methods III

Procedure details

Name

COC(=O)c1cc(OCc2ccccc2)cc(-c2ccccc2)c1

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Synthesis routes and methods IV

Procedure details

In a nitrogen atmosphere, 10% palladium-carbon (900 mg) was added to a mixed solution of EtOH (40 mL)-THF (8 mL) of methyl 5-benzyloxybiphenyl-3-carboxylate (1.55 g), and stirred in a hydrogen atmosphere at room temperature for 2 hours. The reaction liquid was filtered through Celite, and concentrated under reduced pressure to obtain the title compound as a white powder. Not purified, this was used in the next step.

Name

methyl 5-benzyloxybiphenyl-3-carboxylate

Quantity

1.55 g

Type

reactant

Reaction Step Two

Name

palladium-carbon

Quantity

900 mg

Type

catalyst

Reaction Step Two

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2419549.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2419553.png)

![2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2419556.png)

![[(4R,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine](/img/structure/B2419558.png)

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2419559.png)

![5-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2419564.png)

![1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2419567.png)

![8,9-dimethoxy-2-phenyl-N-(tetrahydrofuran-2-ylmethyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2419572.png)